3-Acetylpyrrolidine-2,4-dione
Overview
Description
3-Acetylpyrrolidine-2,4-dione is a derivative of pyrrolidine-2,4-dione, which is a heterocyclic compound that has garnered interest due to its presence in various natural products with significant biological activities. The acetyl group at the third position of the pyrrolidine ring is a common structural motif in medicinal chemistry, as it can influence the biological activity and pharmacokinetic properties of the molecule.
Synthesis Analysis
The synthesis of 3-acetylpyrrolidine-2,4-dione derivatives can be achieved through several methods. One approach involves the acylation of pyrrolidine-2,4-diones, which are prepared from α-amino acid esters. The process includes condensation with ethoxycarbonylacetic acid, Dieckmann cyclisation, and hydrolysis-decarboxylation, followed by acylation at the C-3 position using acid chlorides in the presence of Lewis acids like boron trifluoride-diethyl ether . Another method described involves the synthesis of acetyl derivatives of heterocyclic compounds by refluxing in a mixture of acetic acid and polyphosphoric acid, yielding 3-acetyl derivatives in excellent yields .
Molecular Structure Analysis
The molecular structure of 3-acetylpyrrolidine-2,4-dione derivatives can be characterized using various spectroscopic techniques. X-ray molecular structure analysis has been used to determine the structure of 3-acyltetramic acids, which are closely related to 3-acetylpyrrolidine-2,4-dione . Additionally, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been employed to confirm the structure of pyrrolidine-2,3-dione derivatives .
Chemical Reactions Analysis
3-Acetylpyrrolidine-2,4-dione derivatives can undergo various chemical reactions. For instance, the quaternary ammonium enolates of 5-substituted pyrrolidine-2,4-diones can isomerize to exocyclic Δ5,6-isomers during O-acylation with acid chlorides . Furthermore, the synthesis of related heterocyclic compounds has been achieved through three-component reactions, which can also lead to the formation of trisubstituted pyrrolidine-2,3-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetylpyrrolidine-2,4-dione derivatives can be studied through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, a study on the thermal properties of 3,4-diacetylhexane-2,5-dione, a related compound, reported a mass loss of 100% in a temperature range of 81–165 °C, with exothermic and endothermic peaks observed in DTG and DSC analyses, respectively . These techniques provide insight into the stability and reactivity of the compounds under various thermal conditions.
Scientific Research Applications
Fungicidal Activity
3-Acetylpyrrolidine-2,4-dione, as part of various compound derivatives, has demonstrated fungicidal properties. For instance, compounds containing the pyrrolidine-2,4-dione moiety showed visible activity against fungi like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua et al., 2014).
Bioactivity in Synthesis
In the synthesis of novel strobilurin derivatives, the introduction of the pyrrolidine-2,4-dione structure has been significant. This process involves reacting various compounds with 1-acetylpyrrolidine-2,4-diones, leading to derivatives that exhibit fungicidal activity (Guihua et al., 2014).
Antibacterial Properties
A compound related to 3-Acetylpyrrolidine-2,4-dione, specifically 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was found to have moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli (Angelov et al., 2023).
Synthesis of 3-Acyltetramic Acids
The compound has been used in the synthesis of 3-acyltetramic acids through C-acylation. These acids, including tenuazonic acid (a mycotoxin), have significant bioactive potential. This synthesis process involves understanding the reaction pathway and optimizing conditions, including the use of Lewis acids like aluminum chlorides (Mikula et al., 2014).
Theoretical Calculations and Tautomerisms
Theoretical studies have explored the tautomerisms of 2-acetyl-cyclo-1,3-dione compounds, which are closely related to 3-Acetylpyrrolidine-2,4-dione. These studies help understand the influence of various factors like ring size and solvent polarity on the stability of different tautomers (Wang Yan, 2004).
Chemical Synthesis and Derivative Creation
A variety of chemical syntheses involving 3-Acetylpyrrolidine-2,4-dione derivatives have been explored. These include the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, which have applications in the creation of new compounds with potential bioactivity (Mulholland et al., 1972).
Safety And Hazards
The safety information for 3-Acetylpyrrolidine-2,4-dione includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
properties
IUPAC Name |
3-acetylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZSONORPLPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408633 | |
Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyrrolidine-2,4-dione | |
CAS RN |
697-57-4 | |
Record name | 2,4-Pyrrolidinedione, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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